molecular formula C21H23N B10771922 3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane

3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane

Cat. No.: B10771922
M. Wt: 289.4 g/mol
InChI Key: OBORHRVWTIDYCG-UHFFFAOYSA-N
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Description

3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.2]octane ring system, which is fused with an azabicyclo moiety and a phenyl-substituted ethenyl group. Its structural complexity and reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Azabicyclo Moiety: The azabicyclo moiety is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the bicyclic core.

    Attachment of the Phenyl-Substituted Ethenyl Group: The final step involves the addition of the phenyl-substituted ethenyl group through a Heck reaction, which couples the phenyl-substituted ethenyl halide with the azabicyclo core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the azabicyclo moiety, where nucleophiles like alkyl halides or acyl chlorides replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Alkyl halides, acyl chlorides, base catalysts

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base, facilitating various organic transformations. Its bicyclic structure allows for unique interactions with enzymes and receptors, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with a similar bicyclic structure but without the phenyl-substituted ethenyl group.

    Quinuclidine: Another bicyclic amine with a structure similar to the azabicyclo moiety in the target compound.

Uniqueness

3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[222]octane is unique due to the presence of the phenyl-substituted ethenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H23N

Molecular Weight

289.4 g/mol

IUPAC Name

3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C21H23N/c1-2-4-18(5-3-1)19-9-6-17(7-10-19)8-11-21-16-22-14-12-20(21)13-15-22/h1-11,20-21H,12-16H2

InChI Key

OBORHRVWTIDYCG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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